Advanced Characterization and Utility of Ethynyloxazolidine Derivatives
Advanced Characterization and Utility of Ethynyloxazolidine Derivatives
The following technical guide details the physical and chemical properties of ethynyloxazolidine derivatives, with a specific focus on the (4S)-4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate scaffold (often referred to as the "ethynylglycine synthon"). This structure represents the most chemically significant subclass used in high-value chiral synthesis and drug discovery.
Core Focus: The Ethynylglycine Synthon & Chiral Propargylic Scaffolds
Executive Summary
Ethynyloxazolidines are bifunctional heterocyclic intermediates that bridge the gap between stable chiral auxiliaries and reactive electrophiles. Characterized by a saturated 5-membered N,O-heterocycle substituted with a terminal alkyne, these derivatives serve as critical "chiral templates" in the synthesis of non-proteinogenic amino acids, chiral propargylic amines, and conformationally restricted peptidomimetics.
Their utility is defined by orthogonal reactivity : the oxazolidine ring acts as a robust protecting group for the amino-alcohol core during harsh organometallic transformations targeting the alkyne handle.
Structural & Physicochemical Profile
Stereochemical Architecture
The ethynyloxazolidine ring adopts a puckered envelope conformation to minimize steric repulsion between the C2-gem-dimethyl groups (acetonide) and the bulky N-protecting group (typically Boc or Cbz).
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Rigidity: The 5-membered ring restricts rotation around the Cα-N bond, freezing the conformation and allowing for high diastereoselectivity during nucleophilic additions to the alkyne.
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Chirality: The C4 stereocenter is derived from the amino acid precursor (e.g., L-Serine), retaining high optical purity (>99% ee) if synthesized under non-epimerizing conditions.
Physicochemical Data Table
Data based on the representative scaffold: tert-butyl (4S)-4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate.
| Property | Value / Characteristic | Context |
| Molecular Formula | C₁₂H₁₉NO₃ | Standard Boc-protected derivative |
| Molecular Weight | 225.29 g/mol | Monoisotopic mass |
| Physical State | Colorless to pale yellow oil | At standard temperature/pressure |
| Boiling Point | 85–90 °C @ 0.5 mmHg | High vacuum distillation required |
| Optical Rotation | Highly dependent on N-protecting group | |
| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water | Lipophilic carbamate character |
| Stability | Air stable; Hygroscopic | Store under inert gas at -20°C |
| pKa (Alkyne C-H) | ~25 | Deprotonation requires strong bases (e.g., |
Synthesis & Fabrication Methodologies
The synthesis of ethynyloxazolidines must avoid racemization of the sensitive C4 center. The industry-standard protocol proceeds via Garner’s Aldehyde , utilizing a homologation sequence.
Primary Route: Seyferth-Gilbert Homologation
This pathway converts the formyl group of Garner's aldehyde to a terminal alkyne using the Bestmann-Ohira reagent. It is preferred over the Corey-Fuchs reaction due to milder conditions that preserve stereochemical integrity.
Step-by-Step Protocol Logic:
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Precursor Preparation: (S)-Garner’s aldehyde is dissolved in dry methanol.
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Reagent Addition: Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) is added with mild base (
). -
Mechanism: The base generates the reactive diazo-phosphonate anion, which attacks the aldehyde. Subsequent elimination of nitrogen and phosphate generates the alkyne.
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Purification: Silica gel chromatography (Hexane/EtOAc) yields the pure ethynyl derivative.
Visualization of Synthetic Workflow
Figure 1: Synthetic lineage from L-Serine to Ethynyloxazolidine via the Garner's Aldehyde pathway.
Chemical Reactivity & Transformations[2][3][4][5]
The ethynyloxazolidine scaffold possesses "Janus-faced" reactivity: the alkyne is a site for C-C bond formation, while the oxazolidine ring is a latent amino-alcohol.
The Alkyne Handle (C-C Bond Formation)
The terminal alkyne is electronically activated by the electron-withdrawing N-Boc group (via induction), making it an excellent substrate for:
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Sonogashira Coupling: Palladium-catalyzed coupling with aryl halides to form chiral propargylic systems.
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Click Chemistry (CuAAC): [3+2] cycloaddition with azides to form triazoles, used in peptidomimetics.
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Metallation: Lithiation (n-BuLi) at -78°C generates a nucleophile that can attack aldehydes/ketones, extending the carbon chain while retaining the chiral amine core.
The Oxazolidine Core (Hydrolysis & Ring Opening)
The oxazolidine ring is acid-labile. Its stability is pH-dependent, functioning as a "mask" for the amino alcohol.
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Acidic Hydrolysis: Treatment with dilute HCl or TFA/MeOH cleaves the acetonide (C2-dimethyl) bridge.
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Mechanism: Protonation of the ring oxygen
Ring opening to the iminium ion Hydrolysis to the amino alcohol.
Reactivity Logic Diagram
Figure 2: Divergent reactivity profile showing orthogonal transformations of the ring and alkyne.
Experimental Protocols
Protocol A: Synthesis of (S)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate
Objective: Conversion of Garner's aldehyde to ethynyloxazolidine via Bestmann-Ohira reagent.
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Reagent Prep: Prepare a solution of Bestmann-Ohira reagent (1.2 equiv) and
(2.0 equiv) in dry Methanol (0.1 M concentration relative to substrate). Stir at 0°C for 15 minutes. -
Addition: Add a solution of (S)-Garner's Aldehyde (1.0 equiv) in dry Methanol dropwise over 10 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Visualize with KMnO4; alkyne spot is distinct).
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Workup: Dilute with diethyl ether, wash with saturated NaHCO3 and brine. Dry organic layer over MgSO4.
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Purification: Flash column chromatography (Silica gel, 10:1 Hexane:EtOAc).
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Validation:
H NMR should show a characteristic alkyne proton doublet ( ppm) and loss of the aldehyde proton ( ppm).
Protocol B: Controlled Hydrolysis
Objective: Removal of the oxazolidine protecting group to yield the ethynyl amino alcohol.
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Dissolution: Dissolve the ethynyloxazolidine (1 mmol) in MeOH (5 mL).
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Acidification: Add p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or 1M HCl (2 equiv).
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Incubation: Stir at room temperature for 2 hours.
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Neutralization: Quench with solid NaHCO3. Filter and concentrate.
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Result: The product is the N-Boc protected amino alcohol (if Boc is stable to conditions) or the free amino salt (if strong acid/time is used). Note: Boc groups are generally stable to catalytic pTsOH in MeOH at RT, cleaving only the acetonide.
References
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Garner, P., & Park, J. M. (1987).[1] The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link
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Reginato, G., Meffre, P., & Gaggini, F. (2005).[2] Ethynylglycine synthon from Garner's aldehyde: a useful precursor for the synthesis of non-natural amino acids.[2][3] Amino Acids, 29(1), 81–87. Link
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Liang, X., Andersch, J., & Bols, M. (2001). Garner's aldehyde.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 1, (18), 2136–2157. Link
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Meffre, P. (2016).[2] Ethynylglycine Synthon from Garner's Aldehyde: A Useful Precursor for the Synthesis of Non-Natural Amino Acids.[2][3] ResearchGate Review. Link
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Agrawal, T., et al. (2022). Asymmetric Synthesis of Propargylic α-Stereogenic Tertiary Amines by Reductive Alkynylation. ChemRxiv. Link
Sources
- 1. Garner's Aldehyde [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethynylglycine synthon from Garner's aldehyde: a useful precursor for the synthesis of non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
